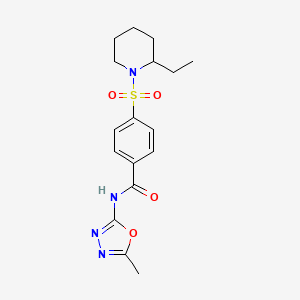
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (chemical formula: C17H22N4O4S) is a novel benzamide derivative featuring a sulfonyl group and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antifungal and insecticidal applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antifungal Activity
A study explored the antifungal properties of various benzamide derivatives, including those containing the 1,2,4-oxadiazole moiety. The results indicated that several compounds exhibited significant fungicidal activity against pathogens such as Botrytis cinerea, Fusarium graminearum, Marssonina mali, and Thanatephorus cucumeris.
| Compound | EC50 (μg/mL) | Activity Against Botrytis cinerea |
|---|---|---|
| 10f | 14.44 | Excellent (84.4% inhibition) |
| 10a | 16.00 | Very Good (82.0% inhibition) |
| Pyraclostrobin | 20.00 | Control (81.4% inhibition) |
The compound 10f , which is structurally similar to our target compound, showed an EC50 of 14.44 μg/mL, indicating strong antifungal activity, especially against Botrytis cinerea .
Insecticidal Activity
The insecticidal properties of compounds similar to This compound were also evaluated. The presence of the sulfonamide group was crucial for maintaining insecticidal activity. The mechanism is believed to involve interaction with specific receptors through hydrogen bonding facilitated by the amide linkage .
Toxicity Studies
Toxicity assessments were conducted using zebrafish embryos as a model organism. The acute toxicity of related compounds revealed that some derivatives exhibited low toxicity levels, with LC50 values indicating safety for potential agricultural applications .
Synthesis and Evaluation
In a synthesis study, researchers designed and synthesized a series of benzamides incorporating the 1,2,4-oxadiazole structure. These compounds were subjected to biological evaluations that confirmed their efficacy against various fungi and insects .
Comparative Analysis
A comparative analysis with existing antifungal agents showed that the novel benzamide derivatives outperformed traditional fungicides in terms of efficacy against certain fungal strains while maintaining lower toxicity profiles.
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-14-6-4-5-11-21(14)26(23,24)15-9-7-13(8-10-15)16(22)18-17-20-19-12(2)25-17/h7-10,14H,3-6,11H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNASXEWGPCPNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














